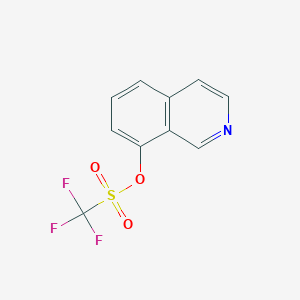
8-Trifluormethansulfonyloxyisochinolin
Übersicht
Beschreibung
Isoquinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Isoquinolin-8-yl trifluoromethanesulfonate can be represented by the SMILES notation:O=S(=O)(OC1=C2\\N=CC=C\\C2=C\\C=C\\1)C(F)(F)F . The InChI representation is InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H . Physical And Chemical Properties Analysis
Isoquinolin-8-yl trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . Its exact mass and monoisotopic mass are 277.00204871 g/mol . It has a complexity of 390 and a topological polar surface area of 64.6 Ų . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Katalysatoren in Isochinolon-Synthesen
Isochinolone sind wichtige stickstoffhaltige heterocyclische Verbindungen mit vielseitigen biologischen und physiologischen Aktivitäten . Die Verbindung “8-Trifluormethansulfonyloxyisochinolin” kann als Katalysator bei der Konstruktion des Isochinolonrings verwendet werden. Dieser Prozess konzentriert sich auf intermolekulare Annellierungsverfahren und intramolekulare Cyclisierung in Gegenwart einer Vielzahl von Katalysatorsystemen .
Synthese von Isochinolinderivaten
“this compound” kann bei der Synthese von Isochinolin und seinen Derivaten verwendet werden . Diese Derivate besitzen ein breites Spektrum an biologischen Aktivitäten und gelten als wichtige Bestandteile vieler biologisch aktiver Produkte .
Entwicklung neuer Medikamente
Aufgrund ihrer Anwendung in der pharmazeutischen Industrie wird die Forschung zur Synthese chiraler Isochinolinderivate und Isochinoliniumsalze wahrscheinlich zunehmend die Aufmerksamkeit von organischen, bio- und medizinischen Chemikern auf sich ziehen . “this compound” kann in dieser Forschung eine entscheidende Rolle spielen.
Synthese fluorierter Isochinoline
“this compound” kann bei der Synthese von ringfluorierten Isochinolinen verwendet werden . Diese fluorierten Isochinoline besitzen einzigartige Eigenschaften und Anwendungen, und ihre synthetischen Methoden wurden in den letzten zehn Jahren stark weiterentwickelt .
Synthese von Pyridinring-trifluormethylierten Isochinolinen
“this compound” kann auch bei der Synthese von Pyridinring-trifluormethylierten Isochinolinen verwendet werden . Diese Verbindungen besitzen einzigartige Eigenschaften und potenzielle Anwendungen in verschiedenen Bereichen .
Katalysatorfreie Prozesse in Wasser
“this compound” kann in katalysatorfreien Prozessen in Wasser zur effizienten Synthese von Isochinolin und seinen Derivaten verwendet werden . Dieser Prozess zeichnet sich durch einfachere Handhabung, mildere Bedingungen und höhere Ausbeuten aus .
Zukünftige Richtungen
Wirkmechanismus
Target of action
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
Mode of action
Isoquinoline derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical pathways
Isoquinoline derivatives can affect multiple biochemical pathways depending on their specific structure and targets .
Result of action
Isoquinoline derivatives have been shown to have various effects at the molecular and cellular level, including anti-cancer and anti-malarial effects .
Biochemische Analyse
Biochemical Properties
Isoquinolin-8-yl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as kinases and phosphatases, influencing their activity by acting as a substrate or inhibitor . The compound’s trifluoromethanesulfonate group is known for its ability to form strong covalent bonds with nucleophilic amino acid residues, thereby modifying the enzyme’s active site and altering its function .
Cellular Effects
Isoquinolin-8-yl trifluoromethanesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation and dephosphorylation events . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of Isoquinolin-8-yl trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. The compound binds to specific amino acid residues in enzymes, forming covalent bonds that inhibit or activate the enzyme’s activity . This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions . Isoquinolin-8-yl trifluoromethanesulfonate can also influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoquinolin-8-yl trifluoromethanesulfonate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Isoquinolin-8-yl trifluoromethanesulfonate remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Isoquinolin-8-yl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, Isoquinolin-8-yl trifluoromethanesulfonate can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Isoquinolin-8-yl trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions .
Transport and Distribution
Within cells and tissues, Isoquinolin-8-yl trifluoromethanesulfonate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Isoquinolin-8-yl trifluoromethanesulfonate are critical for its biological activity and efficacy .
Subcellular Localization
Isoquinolin-8-yl trifluoromethanesulfonate exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
Eigenschaften
IUPAC Name |
isoquinolin-8-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALAZWDGYMEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180056 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086392-54-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)
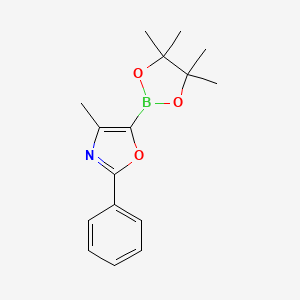
![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)
![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)

![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
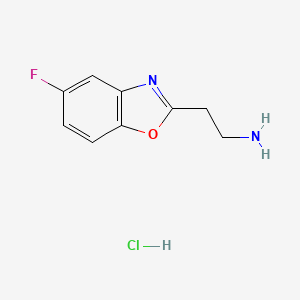
![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

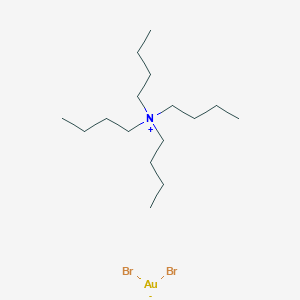
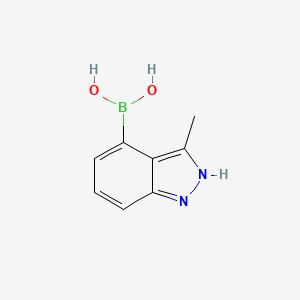
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)